Cas no 1314772-14-9 (1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine)

1-(2-Methoxy-4-nitrophenyl)cyclobutan-1-amine is a specialized organic compound featuring a cyclobutylamine moiety linked to a methoxy-substituted nitrophenyl ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring enhances its utility in selective functionalization reactions. The cyclobutylamine group offers steric constraints that can influence stereochemistry in downstream applications. Its well-defined molecular framework is advantageous for designing novel bioactive molecules, particularly in medicinal chemistry research. The compound's stability under standard conditions facilitates handling and storage, while its distinct substitution pattern enables precise modifications for targeted synthetic pathways.
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine structure
1314772-14-9 structure
商品名:1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
CAS番号:1314772-14-9
MF:C11H14N2O3
メガワット:222.240462779999
CID:5996775
PubChem ID:129955833

1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
    • EN300-1859385
    • 1314772-14-9
    • DTXSID001251741
    • Cyclobutanamine, 1-(2-methoxy-4-nitrophenyl)-
    • インチ: 1S/C11H14N2O3/c1-16-10-7-8(13(14)15)3-4-9(10)11(12)5-2-6-11/h3-4,7H,2,5-6,12H2,1H3
    • InChIKey: ARYFEHUBVXKVQL-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C=CC=1C1(CCC1)N)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 222.10044231g/mol
  • どういたいしつりょう: 222.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859385-1.0g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
1g
$986.0 2023-06-01
Enamine
EN300-1859385-0.1g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
0.1g
$1119.0 2023-09-18
Enamine
EN300-1859385-5.0g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
5g
$2858.0 2023-06-01
Enamine
EN300-1859385-10g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
10g
$5467.0 2023-09-18
Enamine
EN300-1859385-5g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
5g
$3687.0 2023-09-18
Enamine
EN300-1859385-0.25g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
0.25g
$1170.0 2023-09-18
Enamine
EN300-1859385-2.5g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
2.5g
$2492.0 2023-09-18
Enamine
EN300-1859385-10.0g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
10g
$4236.0 2023-06-01
Enamine
EN300-1859385-0.05g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
0.05g
$1068.0 2023-09-18
Enamine
EN300-1859385-0.5g
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
1314772-14-9
0.5g
$1221.0 2023-09-18

1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine 関連文献

1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amineに関する追加情報

Comprehensive Overview of 1-(2-Methoxy-4-Nitrophenyl)Cyclobutan-1-Amine (CAS No. 1314772-14-9)

1-(2-Methoxy-4-nitrophenyl)cyclobutan-1-amine (CAS No. 1314772-14-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a cyclobutane ring fused with a methoxy- and nitro-substituted phenyl group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzyme inhibition and receptor modulation. Its amine functionality further enhances its reactivity, enabling diverse derivatization pathways.

In recent years, the demand for nitrophenyl-based compounds like 1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine has surged, driven by advancements in high-throughput screening (HTS) and combinatorial chemistry. This compound’s structural motif aligns with trends in fragment-based drug design, where small molecular fragments are optimized for binding affinity. Additionally, its photophysical properties have sparked interest in materials science, particularly in fluorescent probes and sensors. The nitro group contributes to its electron-withdrawing characteristics, which are critical in designing electron-deficient aromatic systems for optoelectronic applications.

The synthesis of CAS No. 1314772-14-9 typically involves multi-step organic reactions, including cyclobutanation and aromatic substitution. Key challenges include optimizing yield and purity, especially for scale-up production. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound. Recent publications highlight its role as a precursor for heterocyclic scaffolds, which are pivotal in developing kinase inhibitors and antimicrobial agents. The compound’s logP and solubility profiles also make it a candidate for medicinal chemistry optimization studies.

From an industrial perspective, 1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine is often discussed in the context of green chemistry and sustainable synthesis. Researchers are exploring catalytic methods to reduce waste and improve atom economy during its production. The compound’s bioisosteric potential—replacing traditional phenyl groups with cyclobutane rings—has been a hot topic in drug repositioning studies. This approach leverages existing pharmacophores to discover new therapeutic uses, aligning with the growing trend of repurposing FDA-approved drugs.

In summary, CAS No. 1314772-14-9 represents a promising building block in modern chemistry, bridging gaps between pharmaceuticals, agrochemicals, and material science. Its structural versatility and reactivity ensure its relevance in cutting-edge research, from targeted drug delivery to molecular imaging. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing challenges in precision medicine and sustainable technology.

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